N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, a pyrrolidine ring, and a benzyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the benzyl group and the pyrrolidine ring. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The benzyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide shares similarities with other thiadiazole and pyrrolidine derivatives.
Other compounds: Similar compounds include those with variations in the substituents on the thiadiazole or pyrrolidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N4O2S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O2S/c1-13(2)8-9-23-12-15(11-17(23)24)18(25)20-19-22-21-16(26-19)10-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,22,25) |
InChI Key |
WVTZHFJGNYPSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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